molecular formula C12H16BrN B8168719 N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine

N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine

Cat. No.: B8168719
M. Wt: 254.17 g/mol
InChI Key: JHYFKBFZVOSZAU-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzylamine moiety substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methylation reactions followed by cyclopropanation using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Bromo-3-methylbenzyl)-N-methylcyclopropanamine is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-7-10(3-6-12(9)13)8-14(2)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYFKBFZVOSZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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